Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromobenzamido group and an ethyl ester functional group attached to a dimethyl-substituted thiophene ring
Preparation Methods
The synthesis of Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving suitable precursors such as 2,5-dimethylthiophene.
Introduction of the Bromobenzamido Group: The bromobenzamido group is introduced via an amide coupling reaction between 4-bromobenzoic acid and an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzamido group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The thiophene ring may also play a role in the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate: This compound has a chlorobenzamido group instead of a bromobenzamido group, which may result in different chemical and biological properties.
Ethyl 2-(4-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate:
Ethyl 2-(4-methylbenzamido)-4,5-dimethylthiophene-3-carboxylate: The methylbenzamido group may lead to variations in the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPDZVWCZJJOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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